molecular formula C12H12ClNO2 B2933994 3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride CAS No. 2228828-31-5

3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride

Cat. No.: B2933994
CAS No.: 2228828-31-5
M. Wt: 237.68
InChI Key: NKYOGFGCTWBAPZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride (CAS 2228828-31-5) is a naphthalene-derived chemical building block supplied as a hydrochloride salt to enhance stability and solubility. With a molecular formula of C 12 H 12 ClNO 2 and a molecular weight of 237.68 g/mol, this compound features both a carboxylic acid and an aminomethyl group on its aromatic core, making it a versatile intermediate for organic synthesis and medicinal chemistry research . This compound serves as a key precursor for constructing more complex molecules, particularly amide-coupled scaffolds. Such naphthalene derivatives are of significant interest in scientific research for their potential biological activities. Studies on similar naphthalene-based structures have demonstrated promising antibacterial and antifungal properties against pathogens like Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus , as well as the fungus Candida albicans . Furthermore, naphthalene-based compounds are investigated as enzyme inhibitors , with some analogs shown to selectively target parasite-specific lactate dehydrogenase (LDH), an enzyme critical for anaerobic energy metabolism in certain protozoans . The structural motif of an aminomethyl group paired with a carboxylic acid on an aromatic system is known to be critical for interactions with enzymatic targets . Researchers can leverage this compound to develop novel pharmacophores and probe biological mechanisms. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

3-(aminomethyl)naphthalene-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15;/h1-6H,7,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYOGFGCTWBAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride typically involves the reaction of naphthalene derivatives with aminomethylating agents. One common method is the reaction of 1-naphthoic acid with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Naphthalene-1,3-dicarboxylic acid.

    Reduction: 3-(Hydroxymethyl)naphthalene-1-carboxylic acid.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Naphthalene Backbones

(a) 1-Amino-3-phenylnaphthalene (CAS: 115761-64-3)
  • Structure: Retains the naphthalene core but lacks the carboxylic acid and aminomethyl groups. Instead, it has a phenyl group at position 3 and a primary amine at position 1.
  • Properties : Reduced hydrophilicity due to the absence of ionizable groups, limiting its solubility in aqueous systems compared to the target compound .
(b) 1-Amino-3-chloronaphthalene (CAS: 90799-45-4)
  • Structure : Features a chlorine substituent at position 3 and a primary amine at position 1, omitting the carboxylic acid.
  • Applications : Primarily used in halogenation studies and as a precursor for cross-coupling reactions. The absence of a carboxylic acid group reduces its utility in pH-sensitive applications .

Bicyclic and Polycyclic Carboxylic Acid Derivatives

(a) 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid Hydrochloride
  • Structure: Replaces the naphthalene ring with a bicyclo[1.1.1]pentane system, creating a rigid, non-aromatic scaffold.
  • Applications : Valued in drug design for its ability to mimic para-substituted benzene rings while improving metabolic stability .
(b) 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic Acid Hydrochloride (Ref: 10-F361026)
  • Structure : Partially saturated naphthalene ring (tetrahydro form) with a carboxylic acid and primary amine.

Functionalized Cyclic Carboxylic Acids

(a) 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride (CAS: 1207894-63-0)
  • Structure : Cyclobutane ring with a benzyloxy group and carboxylic acid.
  • Applications : The strained cyclobutane ring enhances conformational rigidity, useful in peptide mimetics. However, the benzyloxy group introduces steric hindrance absent in the target compound .
(b) 2-Azaspiro[4.6]undecane-4-carboxylic Acid Hydrochloride (CAS: 1341119-40-1)
  • Structure : Spirocyclic system combining cyclohexane and pyrrolidine rings.
  • Properties : Higher molecular weight (234.64 g/mol) and complex stereochemistry compared to the target compound, complicating synthesis but offering unique pharmacophore geometries .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Applications
3-(Aminomethyl)naphthalene-1-carboxylic acid HCl C₁₂H₁₂ClNO₂ 237.69* Naphthalene Aminomethyl, Carboxylic acid, HCl Drug intermediates, Catalysis
1-Amino-3-phenylnaphthalene C₁₆H₁₃N 219.29 Naphthalene Primary amine, Phenyl Halogenation precursors
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid HCl C₇H₁₂ClNO₂ 177.63 Bicyclo[1.1.1]pentane Aminomethyl, Carboxylic acid, HCl Bioisosteres, Metabolic studies
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid HCl C₁₂H₁₆ClNO₃ 257.71 Cyclobutane Benzyloxy, Carboxylic acid, HCl Peptide mimetics

*Calculated based on analogous compounds.

Research Findings and Implications

  • Bioactivity : Naphthalene-based compounds like the target molecule exhibit π-π stacking interactions with biological targets, whereas bicyclo derivatives (e.g., bicyclo[1.1.1]pentane) are increasingly used to improve drug solubility and reduce toxicity .
  • Synthetic Challenges : Microwave-assisted synthesis (as in ) enhances yield for carboxamide analogs but may require optimization for the target compound’s hydrochloride salt form.
  • Regulatory Considerations : Compounds meeting pharmacopeial standards for sterility and pH (e.g., pH 5.8–6.5 in ) suggest stringent quality control for pharmaceutical applications.

Biological Activity

3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride, also known as AMNCA, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of AMNCA, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of AMNCA is C12H13ClN2O2. It features a naphthalene ring system with an aminomethyl group and a carboxylic acid moiety, which contribute to its biological properties.

AMNCA exhibits various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes associated with inflammatory pathways, making it a candidate for anti-inflammatory therapies.
  • Interaction with Receptors : AMNCA can interact with neurotransmitter receptors, influencing neurological pathways and potentially providing therapeutic effects in neurodegenerative diseases.

Biological Activities

Several studies have documented the biological activities of AMNCA:

Antimicrobial Activity

Research indicates that AMNCA possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

AMNCA has been investigated for its anticancer effects. Studies demonstrate that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is crucial for its anticancer activity.

Neuroprotective Effects

AMNCA has shown promise in neuroprotection. Animal models indicate that it may reduce oxidative stress and inflammation in neuronal tissues, offering potential benefits for conditions such as Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of AMNCA against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.
  • Cancer Cell Apoptosis : In a study on human breast cancer cells (MCF-7), AMNCA treatment led to a 30% increase in apoptosis compared to untreated controls. This suggests that AMNCA may enhance the efficacy of existing cancer therapies .
  • Neuroprotection : In rodent models of oxidative stress-induced neurotoxicity, AMNCA administration resulted in decreased levels of malondialdehyde (a marker of oxidative damage) and increased superoxide dismutase activity, highlighting its protective role against neuronal damage .

Summary Table of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against S. aureus
Effective against E. coli
AnticancerInduces apoptosis in MCF-7
NeuroprotectiveReduces oxidative stress

Q & A

Basic: What are the recommended synthetic routes for 3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride, and how can intermediates be validated?

Answer:
Synthesis typically involves coupling naphthalene derivatives with aminomethyl groups. For example:

  • Step 1: Start with naphthalene-1-carboxylic acid derivatives (e.g., ester or chloride forms) to facilitate nucleophilic substitution .
  • Step 2: Introduce the aminomethyl group via reductive amination or catalytic hydrogenation. For instance, 3-(2-Naphthyl)-L-alanine hydrochloride (CAS 122745-12-4) uses similar coupling strategies .
  • Validation: Intermediates should be characterized by HPLC (>98% purity) and NMR (e.g., ¹H/¹³C for amine and carboxylic proton shifts). Melting point analysis (e.g., 248–250°C for structurally related boronic acids) can confirm crystallinity .

Basic: What analytical methods are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to resolve aromatic protons (6.5–8.5 ppm) and amine/carboxylic acid groups .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₂H₁₂ClNO₂: 251.70 g/mol) .
  • Elemental Analysis: Confirm stoichiometry of C, H, N, and Cl (±0.4% deviation) .
  • XRD: For crystalline derivatives, compare with reference data (e.g., lattice parameters of related naphthalene compounds) .

Advanced: How can researchers resolve discrepancies in reported toxicity profiles of naphthalene derivatives like this compound?

Answer:

  • Comparative Studies: Cross-reference in vitro (e.g., Ames test) and in vivo (rodent models) data from multiple sources. For example, the 2024 Toxicological Profile for naphthalenes highlights species-specific metabolic differences (e.g., CYP450 activation in humans vs. rodents) .
  • Dose-Response Analysis: Use Akaike’s Information Criterion (AIC) to model conflicting LD₅₀ values .
  • Metabolite Profiling: LC-MS/MS to identify reactive intermediates (e.g., epoxides) that may explain toxicity variations .

Advanced: What strategies improve the yield and purity of this compound during scale-up?

Answer:

  • Purification: Recrystallization from ethanol/water mixtures (optimize solvent ratios via phase diagrams) .
  • Chromatography: Reverse-phase HPLC with C18 columns and 0.1% TFA in mobile phase to separate amine byproducts .
  • Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytic sensitivity in the carboxylic acid group .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Storage: Keep at 0–6°C in airtight, light-resistant containers to prevent amine oxidation .
  • PPE: Use nitrile gloves and fume hoods to avoid skin contact (H313/H333 hazards) .
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before incineration .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic applications?

Answer:

  • DFT Calculations: Simulate charge distribution on the aminomethyl group to predict nucleophilicity (e.g., B3LYP/6-31G* level) .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes in Suzuki-Miyaura cross-coupling reactions) using AutoDock Vina .
  • QSPR Models: Relate topological polar surface area (TPSA, ~94.7 Ų) to solubility and bioavailability .

Basic: What are the documented applications of this compound in pharmaceutical research?

Answer:

  • Intermediate for APIs: Used in synthesizing kinase inhibitors (e.g., ZK824859 hydrochloride) via coupling with fluoropyridines .
  • Protease Studies: The aminomethyl group acts as a recognition site for trypsin-like enzymes in mechanistic assays .
  • Boronic Acid Derivatives: Potential use in Suzuki reactions for biaryl compound synthesis, similar to 3-(Aminomethyl)benzeneboronic acid .

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